molecular formula C6H4NO2- B505614 Nicotinate

Nicotinate

Cat. No.: B505614
M. Wt: 122.1g/mol
InChI Key: PVNIIMVLHYAWGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.

Q & A

Q. Basic: What are the standard analytical methods for quantifying nicotinate levels in biological matrices, and how can reproducibility be ensured?

Answer:
this compound quantification typically employs liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Key methodological considerations include:

  • Sample preparation : Acidic extraction to stabilize this compound and remove interfering compounds.
  • Validation : Calibration curves, spike-recovery tests, and intra-/inter-day precision assessments to meet analytical standards .
  • Reproducibility : Detailed protocols for instrument settings (e.g., column type, mobile phase gradients) and adherence to guidelines like NIH reporting standards for preclinical studies to enable replication .

Q. Advanced: How can structural determinants of this compound phosphoribosyltransferase (NAPRT) activity be investigated across species with divergent enzyme architectures?

Answer:
Comparative studies require:

  • X-ray crystallography : Resolve 3D structures of NAPRT from thermophilic (e.g., Thermoplasma acidophilum) and mesophilic species to identify conserved active-site residues .
  • Site-directed mutagenesis : Target β-strands and helices in the C-terminal domain to assess catalytic contributions.
  • Kinetic assays : Measure PRPP binding affinity (Km) and turnover rates (kcat) under varying pH/temperature conditions to correlate structure-function relationships .

Q. Basic: What experimental designs are optimal for studying this compound’s role in cellular NAD+ biosynthesis?

Answer:

  • Isotopic labeling : Use <sup>13</sup>C-nicotinate to track incorporation into NAD+ via LC-MS.
  • Knockdown models : siRNA targeting NAPRT to observe NAD+ depletion effects.
  • Controls : Include nicotinamide-treated groups to distinguish salvage pathway contributions .

Q. Advanced: How can metabolomics data on this compound metabolism be integrated with transcriptomic profiles to identify regulatory nodes?

Answer:

  • Multi-omics pipelines : Pair LC-MS-based this compound quantification with RNA-seq to correlate metabolite levels with NAPRT gene expression.
  • Pathway enrichment : Tools like MetaboAnalyst 5.0 map this compound-related DEMs (differentially expressed metabolites) to lipid metabolism pathways (e.g., sphingolipid metabolism) and cross-reference with KEGG transcriptomic datasets .
  • Network analysis : Use weighted gene co-expression networks (WGCNA) to identify hub genes regulating NAD+ synthesis .

Q. Basic: What are common pitfalls in assessing this compound’s bioavailability, and how can they be mitigated?

Answer:

  • Matrix effects : Plasma proteins may bind this compound; use protein precipitation or solid-phase extraction.
  • Interindividual variability : Stratify cohorts by age, diet, or gut microbiota composition.
  • Dose-response calibration : Validate in vivo models (e.g., rodents) with controlled this compound administration routes (oral vs. intravenous) .

Q. Advanced: How can contradictions in this compound enzyme kinetics studies (e.g., conflicting Km values across species) be resolved?

Answer:

  • Comparative docking studies : Model PRPP binding in NAPRT homologs using software like AutoDock Vina to identify species-specific binding pocket conformations .
  • pH/Temperature profiling : Test enzyme activity under physiologically relevant conditions (e.g., thermophilic enzymes at 70°C).
  • Meta-analysis : Aggregate kinetic data from public repositories (e.g., BRENDA) to identify outliers and normalize experimental parameters .

Q. Basic: How can researchers ensure reproducibility in this compound-related cell culture experiments?

Answer:

  • Culture conditions : Standardize media (e.g., DMEM vs. RPMI), fetal bovine serum (FBS) batches, and cell passage numbers.
  • Documentation : Publish full protocols in supplementary materials, including this compound stock preparation (solvent, concentration) and exposure duration .
  • Data sharing : Deposit raw metabolomics data in repositories like MetaboLights for independent validation .

Q. Advanced: What strategies evaluate this compound’s epigenetic effects via NAD+-dependent mechanisms (e.g., sirtuin activation)?

Answer:

  • ChIP-seq : Profile histone acetylation (H3K9ac) in sirtuin-overexpressing cells treated with this compound.
  • Methylation analysis : Use bisulfite sequencing to assess DNA methylation changes linked to NAD+ availability.
  • Pharmacological inhibition : Co-treat with sirtuin inhibitors (e.g., EX527) to isolate this compound-specific effects .

Properties

Molecular Formula

C6H4NO2-

Molecular Weight

122.1g/mol

IUPAC Name

pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1

InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)C(=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-]

Synonyms

3 Pyridinecarboxylic Acid
3-Pyridinecarboxylic Acid
Aluminum Salt, Niacin
Enduracin
Hydrochloride, Niacin
Induracin
Lithium Nicotinate
Niacin
Niacin Aluminum Salt
Niacin Ammonium Salt
Niacin Calcium Salt
Niacin Cobalt (2+) Salt
Niacin Copper (2+) Salt
Niacin Hydrochloride
Niacin Iron (2+) Salt
Niacin Lithium Salt
Niacin Lithium Salt, Hemihydrate
Niacin Magnesium Salt
Niacin Manganese (2+) Salt
Niacin Potassium Salt
Niacin Sodium Salt
Niacin Tartrate
Niacin Tosylate
Niacin Zinc Salt
Nicamin
Nico 400
Nico-400
Nico400
Nicobid
Nicocap
Nicolar
Nicotinate
Nicotinate, Lithium
Nicotinic Acid
Potassium Salt, Niacin
Sodium Salt, Niacin
Tartrate, Niacin
Tosylate, Niacin
Wampocap

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this Example a USP grade nicotinamide product was recovered from a crude nicotinamide product medium. The crude contained 39.7% nicotinamide, 2.15% sodium nicotinate and 0.14% 3-cyanopyridine. These and all other percentages given in this Example are percentages by weight unless indicated otherwise. The total sodium content of the medium was 0.38%. On a dry basis, the reaction crude contained 93.7% nicotinamide, 5.07% sodium nicotinate, 0.33% 3-cyanopyridine, and 0.9% total sodium. Cation and weak base resins were utilized in the recovery process. The cation exchange resin was Dowex Marathon C, a sulfonated copolymer of styrene and divinylbenzene (gel form). The weak base resin was Dowex Marathon WBA, a dimethylamine-functionalized chloromethylated copolymer of styrene and divinylbenzene (macroporous form with a monodisperse size distribution). After washing with deionized water, these resins were loaded into columns each having an inner diameter of 15 mm and a height of 30 cm, leaving about 1.5 inches head space at the top of the columns. The reaction crude was then successively treated over the cation-exchange resin (at 28 ml/min), the weak base resin (20 ml/min), the cation-exchange resin (28 ml/min), and the weak base resin (20 ml/min). The cation-exchange resin was regenerated after every ten bed volumes of reaction crude, by a cycle that included a water wash (20 ml/min, 1.25 bed volumes), a 12% sulfuric acid strip (7 ml/min, 1 bed volume), and another water wash (20 ml/min, 1.25 bed volumes). The weak base resin was regenerated after every five bed volumes of reaction crude, by a cycle including a water wash (20 ml/min, 1.6 bed volumes), a 4% sodium hydroxide strip (20 ml/min, 1 bed volume), and another water wash (2.6 bed volumes). The feeds were analyzed by HPLC after the first pass cation-exchange and weak base, and second pass cation-exchange and weak base. Typical results from such experiments are presented in Table 1 below, top. The lower section of Table 1 gives a typical product analysis on a water free basis. The extreme right hand column of Table 1 sets out the results of an analysis of the product after recovery by evaporation (no crystallization performed). As can be seen, this processing reduced the 0.9% initial sodium to an undetectable level, and the initial 5.07% nicotinate to 0.13% (as nicotinic acid) on a dry weight basis, providing a USP grade nicotinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.